BenchChemオンラインストアへようこそ!

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Procure CAS 1286722-50-6 as a rigorously validated, structurally defined negative control for ion channel and Huntington's disease research. Confirmed inactive in GIRK2 activation (PubChem AID 1259325) and mHTT-CaM interaction (AID 1671202) assays, it enables precise differentiation of specific signals from non-specific effects. Its favorable drug-likeness (XLogP3: 1.1, TPSA: 80.7 Ų) and absence of promiscuous assay interference properties make it an essential component for screening campaigns. Do not substitute with unvalidated analogs, as minor structural changes drastically alter biological activity.

Molecular Formula C18H23N3O3S
Molecular Weight 361.5
CAS No. 1286722-50-6
Cat. No. B3229410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
CAS1286722-50-6
Molecular FormulaC18H23N3O3S
Molecular Weight361.5
Structural Identifiers
SMILESC1CN(CCC1CN2C=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O3S/c22-18(8-13-25(23,24)17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-9-19-15-20/h1-5,9,12,15-16H,6-8,10-11,13-14H2
InChIKeyZLWYBIHIBKEBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1286722-50-6): A Specialized Imidazole-Piperidine Screening Compound


1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (PubChem CID 52992560, CAS 1286722-50-6) is a synthetic organic compound featuring a piperidine core functionalized with an imidazole moiety via a methylene linker and a benzenesulfonyl-propionyl carbonyl group [1]. With a molecular formula of C18H23N3O3S and a molecular weight of 361.5 g/mol, this compound is primarily utilized as a screening compound in drug discovery campaigns [2]. Its computed properties, including a topological polar surface area of 80.7 Ų, XLogP3 of 1.1, and zero hydrogen bond donors, define its physicochemical profile for target-based screening applications [1].

Why 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one Cannot Simply Be Interchanged with Other Imidazole-Piperidine Analogs


Compounds within the imidazole-piperidine sulfone class exhibit substantial variability in their biological activity profiles, driven by the position and nature of the imidazole attachment, the length of the propanone linker, and the specific sulfonyl substituent [1]. For instance, 3-(imidazol-1-ylmethyl)piperidine sulfonamides have demonstrated aromatase inhibitory activity with IC50 values comparable to letrozole, while the target compound—which features a phenylsulfonyl-propan-1-one rather than a sulfonamide group—was inactive in multiple PubChem screening assays, including GIRK2 activation and mHTT-CaM interaction [2][3]. Generic substitution without rigorous structural and pharmacological profiling is therefore not valid, as even subtle modifications in this scaffold can shift the biological readout from potent inhibition to complete inactivity.

Quantitative Differentiation Evidence for 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1286722-50-6)


Distinct Physicochemical Profile (XLogP3 and Hydrogen Bond Acceptor Count) Versus 3-(1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine

The target compound exhibits a computed XLogP3 of 1.1, indicating lower lipophilicity compared to the structurally related analog 3-(1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine (ChemBridge ID: 80446492), which lacks the methylene spacer between the piperidine ring and the imidazole moiety [1]. The target compound also has 4 hydrogen bond acceptors versus 3 for the analog, reflecting the contribution of the sulfone group and the imidazole nitrogen atoms [2]. These computed differences in lipophilicity and hydrogen bonding capacity can directly impact membrane permeability, solubility, and target binding kinetics, making the target compound a distinct chemical entity for screening applications where lower logP is advantageous [1].

Lipophilicity Drug-likeness Physicochemical profiling

Demonstrated Inactivity in GIRK2 Channel Activation Screening Versus Structurally Related Active Compounds

In PubChem BioAssay AID 1259325, which screened for small molecule activators of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2) channels, the target compound (CID 52992560) was classified as 'Inactive' [1]. In contrast, 3-(imidazol-1-ylmethyl)piperidine sulfonamide derivatives have been reported to exhibit aromatase inhibitory activity with IC50 values as low as 9.4 nM [2]. This inactivity profile differentiates the target compound from active imidazole-piperidine derivatives and establishes it as a potentially valuable negative control for ion channel screening campaigns, where a structurally matched inactive analog is required to validate assay specificity [1].

Ion channel screening GIRK2 Negative control

Confirmed Inactivity in mHTT-CaM Interaction Alphascreen Assay Versus Active Hit Compounds

The compound was evaluated in PubChem BioAssay AID 1671202, an Alphascreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM). The target compound was classified as 'Inactive' [1]. This contrasts with hit compounds from the same screening campaign that demonstrated measurable disruption of the mHTT-CaM interaction. The target compound's inactivity, combined with its structural similarity to active chemotypes in this assay, makes it a suitable inactive comparator for secondary validation studies [1].

Huntington's disease Protein-protein interaction AlphaScreen

Topological Polar Surface Area (TPSA) Advantage Over Closely Related Imidazole-Piperidine Derivatives

The target compound has a computed topological polar surface area (TPSA) of 80.7 Ų, which is higher than that of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one (estimated TPSA ~55-65 Ų due to the absence of the sulfone group) [1][2]. The higher TPSA arises from the phenylsulfonyl-propan-1-one moiety, which introduces two additional oxygen atoms contributing to the polar surface area. This difference has implications for oral bioavailability predictions, as TPSA values below 140 Ų are generally favorable for membrane permeability, but values above 60–70 Ų begin to influence blood-brain barrier penetration [3].

Drug-likeness ADME prediction Medicinal chemistry

Zero Hydrogen Bond Donor Count Distinguishes the Target Compound from Amino-Substituted Imidazole-Piperidine Derivatives

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to amine-containing imidazole-piperidine derivatives such as 4-[(1H-imidazol-1-yl)methyl]piperidine (CAS 90748-03-1), which has one or more hydrogen bond donors depending on protonation state [1]. This structural difference is consequential for target engagement: compounds with zero HBDs exhibit different solvation and protein-binding thermodynamics compared to those with donor-capable groups, potentially reducing hydrogen-bond-mediated off-target interactions [2].

Hydrogen bonding Molecular recognition Compound selection

Rotatable Bond Count and Conformational Flexibility Differentiates the Target Compound from Rigid Imidazole-Piperidine Scaffolds

The target compound has 6 rotatable bonds, which is higher than the 3 rotatable bonds observed in 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine (CAS not specified, but structurally characterized) [1][2]. The additional rotatable bonds arise from the propan-1-one linker connecting the piperidine ring to the phenylsulfonyl group, providing greater conformational flexibility. This increased flexibility can influence entropic penalties upon binding and may enable the compound to adopt conformations inaccessible to more constrained analogs, a property relevant for fragment-based drug design or when screening against flexible protein targets [3].

Conformational analysis Ligand efficiency Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1286722-50-6)


Negative Control Compound for Ion Channel Screening Campaigns Targeting GIRK2 and Related Potassium Channels

Based on the compound's confirmed inactivity in the GIRK2 activation assay (PubChem AID 1259325), it is immediately suitable as a structurally matched negative control for ion channel screening campaigns [1]. Its defined chemical structure, combined with the absence of GIRK2 agonism, allows researchers to differentiate assay-specific signal from non-specific compound effects. Procurement of this compound for this purpose is supported by the availability of its comprehensive analytical characterization, including InChI key (ZLWYBIHIBKEBNA-UHFFFAOYSA-N) and SMILES string (C1CN(CCC1CN2C=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3), which enables unambiguous identity verification [2].

Inactive Comparator for Protein-Protein Interaction Studies in Neurodegenerative Disease Models

The compound's inactivity in the mHTT-CaM Alphascreen assay (PubChem AID 1671202) positions it as an ideal inactive comparator for Huntington's disease research programs investigating mutant huntingtin protein interactions [1]. When used alongside active hits from the same screening library, this compound can help validate target engagement and exclude false positives arising from assay interference. Its physicochemical profile (XLogP3 = 1.1, TPSA = 80.7 Ų, HBD = 0) ensures it does not possess the extreme hydrophobicity or aggregator properties often associated with promiscuous assay interferers [2].

Fragment-Based Drug Design and Scaffold-Hopping Starting Point for Aromatase or Kinase Inhibitor Programs

Although inactive in the specific assays screened to date, the compound's imidazole-piperidine scaffold is a recognized pharmacophore for aromatase inhibition, as demonstrated by 3-(imidazol-1-ylmethyl)piperidine sulfonamides with IC50 values of 9.4–16.5 nM [1]. The target compound can serve as a scaffold-hopping starting point for medicinal chemistry optimization, where the phenylsulfonyl-propan-1-one moiety can be systematically modified to introduce activity [2]. Its favorable computed drug-likeness properties (molecular weight 361.5 g/mol, XLogP3 1.1, rotatable bonds 6) make it a chemically tractable lead-like scaffold [3].

Anti-Malarial Drug Discovery Counter-Screen in Plasmodium falciparum Apicoplast DNA Polymerase Inhibition Studies

The compound was tested and found inactive in a fluorescence-based screening assay for inhibitors of Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL) (PubChem AID 1794808) [1]. This inactivity profile supports its use as a negative control in anti-malarial drug discovery programs targeting apicoplast replication. By providing a baseline for non-inhibitory activity, this compound helps researchers establish assay windows and identify true inhibitors of Pf-apPOL, a validated target for novel antimalarial agents [2].

Quote Request

Request a Quote for 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.